2-Methyl-4'-phenylbenzophenone
Overview
Description
2-Methyl-4’-phenylbenzophenone is a chemical compound belonging to the class of benzophenone derivatives. It is known for its unique chemical structure, which consists of a benzophenone core with a methyl group at the 2-position and a phenyl group at the 4’-position. This compound has gained significant attention in various fields due to its potential biological activities and applications in scientific research .
Mechanism of Action
Target of Action
Similar compounds like benzophenones are known to interact with various biological targets, including proteins and enzymes .
Mode of Action
Benzophenones, in general, are known for their phosphorescence . They can absorb light and enter an excited state, then return to the ground state by emitting light, a process that can influence various biochemical reactions .
Biochemical Pathways
Related compounds have been studied for their effects on various biochemical pathways .
Pharmacokinetics
As a rule, the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall biological effects .
Result of Action
Benzophenones are known to exhibit various biological activities, including antimicrobial properties .
Action Environment
The action, efficacy, and stability of 2-Methyl-4’-phenylbenzophenone can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methyl-4’-phenylbenzophenone are not fully understood yet. It is known that benzophenone derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be complex and could involve both covalent and non-covalent bonds .
Cellular Effects
The cellular effects of 2-Methyl-4’-phenylbenzophenone are currently unknown. Benzophenone derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-4’-phenylbenzophenone is not well understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of 2-Methyl-4’-phenylbenzophenone at different dosages in animal models have not been reported yet. Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-4’-phenylbenzophenone can be synthesized through several methods, including:
Friedel-Crafts Acylation: This method involves the reaction of 2-methylbenzoyl chloride with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride.
Suzuki-Miyaura Coupling: This method involves the coupling of 2-methylphenylboronic acid with 4-bromobiphenyl in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of 2-Methyl-4’-phenylbenzophenone often utilizes the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize impurities, making it suitable for large-scale production .
Chemical Reactions Analysis
2-Methyl-4’-phenylbenzophenone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, sulfonating agents, Lewis acids.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Methyl-4’-phenylbenzophenone has diverse applications in scientific research, including:
Comparison with Similar Compounds
2-Methyl-4’-phenylbenzophenone can be compared with other benzophenone derivatives, such as:
Benzophenone: Lacks the methyl and phenyl substituents, making it less effective as a photoinitiator.
4-Methylbenzophenone: Similar structure but lacks the phenyl group at the 4’-position, resulting in different chemical and biological properties.
4-Phenylbenzophenone: Similar structure but lacks the methyl group at the 2-position, affecting its reactivity and applications.
Uniqueness: The presence of both the methyl and phenyl groups in 2-Methyl-4’-phenylbenzophenone enhances its photochemical properties and biological activities, making it a versatile compound in various fields .
Properties
IUPAC Name |
(2-methylphenyl)-(4-phenylphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O/c1-15-7-5-6-10-19(15)20(21)18-13-11-17(12-14-18)16-8-3-2-4-9-16/h2-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUIWJXQTBMPAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30234497 | |
Record name | Benzophenone, 2-methyl-4'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30234497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85296-08-8 | |
Record name | Benzophenone, 2-methyl-4'-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085296088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzophenone, 2-methyl-4'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30234497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 85296-08-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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